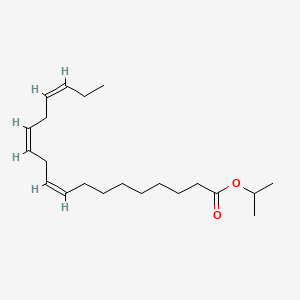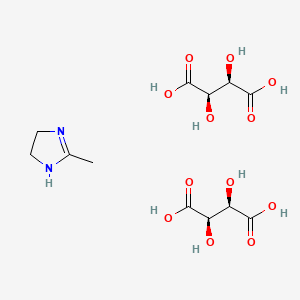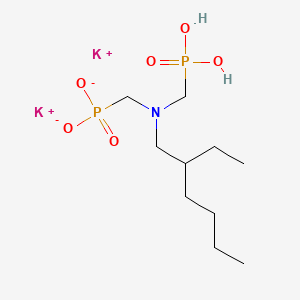
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is a chemical compound with the molecular formula C20H13Na5O10P2 and a molecular weight of 590.207592. It is known for its unique structure, which includes phosphonatooxy groups attached to a benzoate core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate typically involves the reaction of 2-(bis(4-hydroxyphenyl)methyl)benzoic acid with phosphoric acid in the presence of sodium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the phosphonatooxy groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis process. This includes maintaining the necessary temperature, pressure, and pH conditions to optimize yield and purity. The final product is then purified through crystallization or other separation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phosphonatooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce hydroxyl derivatives .
Applications De Recherche Scientifique
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic agent.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate involves its interaction with specific molecular targets and pathways. The phosphonatooxy groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of specific biochemical processes. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentasodium 2-(bis(4-hydroxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-methoxyphenyl)methyl)benzoate
- Pentasodium 2-(bis(4-aminophenyl)methyl)benzoate
Uniqueness
Pentasodium 2-(bis(4-(phosphonatooxy)phenyl)methyl)benzoate is unique due to its phosphonatooxy groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules or catalytic activity .
Propriétés
Numéro CAS |
93778-24-6 |
|---|---|
Formule moléculaire |
C20H13Na5O10P2 |
Poids moléculaire |
590.2 g/mol |
Nom IUPAC |
pentasodium;2-[bis(4-phosphonatooxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C20H18O10P2.5Na/c21-20(22)18-4-2-1-3-17(18)19(13-5-9-15(10-6-13)29-31(23,24)25)14-7-11-16(12-8-14)30-32(26,27)28;;;;;/h1-12,19H,(H,21,22)(H2,23,24,25)(H2,26,27,28);;;;;/q;5*+1/p-5 |
Clé InChI |
IUXMHTHXRKRLTE-UHFFFAOYSA-I |
SMILES canonique |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)OP(=O)([O-])[O-])C3=CC=C(C=C3)OP(=O)([O-])[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


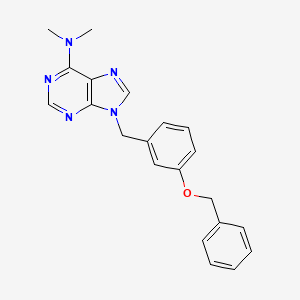

![2-[2-(2-Butoxyethoxy)-1-methylethoxy]propan-1-OL](/img/structure/B12683153.png)
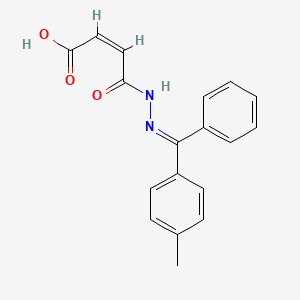
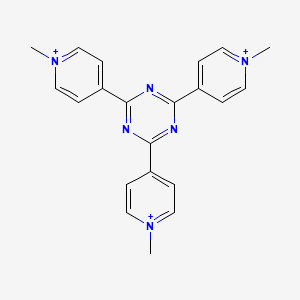
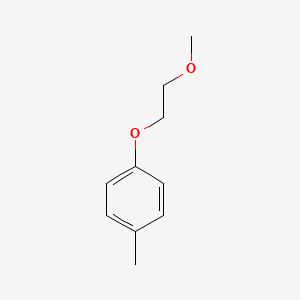
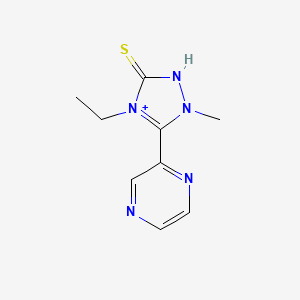

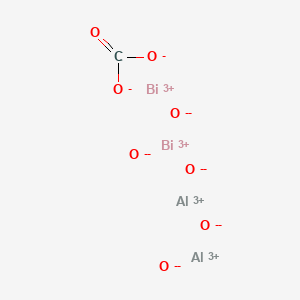
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2-(6-methylheptyl)phenolate](/img/structure/B12683196.png)

